tert-Butyl (1-methyl-1H-indol-2-yl)carbamate
Overview
Description
“tert-Butyl (1-methyl-1H-indol-3-yl)carbamate” is a chemical compound with the CAS Number: 933800-38-5 . It has a molecular weight of 246.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at refrigerator temperatures .Scientific Research Applications
Hydrogen Bond Interactions in Carbamate Derivatives
A study on carbamate derivatives, including tert-butyl (1-methyl-1H-indol-2-yl)carbamate, focused on the synthesis and structural characterization through X-ray diffraction. It revealed the presence of strong and weak hydrogen bonds forming three-dimensional architectures. This work highlights the significance of hydrogen bonding in molecular assemblies and their potential implications in materials science and crystal engineering (Das et al., 2016).
Benzannulation of Indoles to Carbazoles
Research demonstrates a novel method for the benzannulation of indoles to carbazoles using tert-butyl (1-methyl-1H-indol-2-yl)carbamate. This method is significant for the synthesis of naturally occurring carbazole alkaloids, showcasing the compound's utility in organic synthesis and drug discovery (Zheng et al., 2014).
Synthesis of Biologically Active Intermediates
Another study presents a rapid synthetic method for an important intermediate, highlighting tert-butyl (1-methyl-1H-indol-2-yl)carbamate's role in the synthesis of biologically active compounds. This method emphasizes the compound's importance in pharmaceutical research and development (Zhao et al., 2017).
Isomorphous Crystal Structures and Bonding
Research on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (1-methyl-1H-indol-2-yl)carbamate, showcases isomorphous crystal structures facilitated by simultaneous hydrogen and halogen bonds. This study contributes to the understanding of molecular interactions and crystallography (Baillargeon et al., 2017).
α-Aminated Methyllithium by Catalyzed Lithiation
A study involving the lithiation of N-(chloromethyl) carbamate and subsequent reactions demonstrates the versatility of tert-butyl (1-methyl-1H-indol-2-yl)carbamate in synthetic organic chemistry, particularly in the modification of nitrogen-containing compounds (Ortiz et al., 1999).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-methylindol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-12-9-10-7-5-6-8-11(10)16(12)4/h5-9H,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBTXPLKZWAIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679398 | |
Record name | tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | |
CAS RN |
1159826-71-7 | |
Record name | tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.